molecular formula C9H10OS B11755378 6-Mercapto-2,3-dihydro-1H-inden-4-ol

6-Mercapto-2,3-dihydro-1H-inden-4-ol

Cat. No.: B11755378
M. Wt: 166.24 g/mol
InChI Key: HSCOQHOODVVPDS-UHFFFAOYSA-N
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Description

6-Mercapto-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H10OS It is a derivative of indene, featuring a mercapto group (-SH) and a hydroxyl group (-OH) attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mercapto-2,3-dihydro-1H-inden-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.

    Functional Group Introduction: The mercapto group is introduced through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to carry out the thiolation and hydroxylation reactions.

    Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler indene derivative.

    Substitution: The hydroxyl and mercapto groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indene derivatives.

Scientific Research Applications

6-Mercapto-2,3-dihydro-1H-inden-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Mercapto-2,3-dihydro-1H-inden-4-ol exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A related compound with a ketone group instead of the mercapto and hydroxyl groups.

    6-Mercapto-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group.

    4-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a hydroxyl group but lacks the mercapto group.

Uniqueness

6-Mercapto-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

6-sulfanyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H10OS/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,10-11H,1-3H2

InChI Key

HSCOQHOODVVPDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)S)O

Origin of Product

United States

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